Home > Products > Screening Compounds P133663 > 2-Methoxy-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone
2-Methoxy-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone -

2-Methoxy-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone

Catalog Number: EVT-5113381
CAS Number:
Molecular Formula: C16H16F3N3O2
Molecular Weight: 339.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Compound Description: This compound features a methylsulfonyl group at the 5-position of the pyrazolo[4,3-c]pyridine ring and a 4-fluorophenyl substituent on the nitrogen atom at the 1-position. This compound was studied alongside its closely related analogs for their synthesis, molecular conformations, and hydrogen bonding patterns in various dimensions [].

1-(4-Chlorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Compound Description: This compound is structurally very similar to the previous compound, with the only difference being the halogen substituent on the phenyl ring at the 1-position. Instead of fluorine, this analog possesses a chlorine atom. This subtle alteration can influence the compound's physicochemical properties, potentially affecting its binding affinities and pharmacokinetic profile. The study also explored its crystal structure, revealing the formation of ribbons of R33(18) rings through C-H...O hydrogen bonds and further linkage via a C-Cl...π(arene) interaction [].

1-(3-Methylphenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Compound Description: This analog features a methyl substituent on the phenyl ring at the 1-position, replacing the halogen substituent found in the previous two compounds. This modification alters the electronic properties of the phenyl ring and might influence the molecule's overall polarity and its interactions with biological targets. The study highlighted that this compound's molecular conformation differed from its halogen-substituted counterparts concerning the relative orientation of the N-benzyl and methylsulfonyl substituents [].

6-Substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines and their corresponding 5-oxides

Compound Description: This group of compounds, including 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines and their corresponding 5-oxides, were synthesized via a microwave-assisted, one-pot, multicomponent Sonogashira-type cross-coupling procedure, demonstrating a straightforward approach to these structurally diverse molecules [].

1-[3-[4-(6-Chloro-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-4,5,6,7-tetrahydro-5-(methylsulfonyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine (JNJ 10329670)

Compound Description: JNJ 10329670 is a potent and selective noncovalent inhibitor of human cathepsin S. It exhibits high affinity for the enzyme with a Ki of ~30 nM and demonstrates significant selectivity over other cathepsins, including L, F, and K []. This compound has been identified as a potential immunosuppressive agent due to its ability to inhibit cathepsin S activity, which plays a crucial role in the MHC class II antigen presentation pathway.

(S)-(2-Fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29) and (S)-(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

Compound Description: These compounds are P2X7 receptor antagonists containing a chiral center, synthesized via a single-pot dipolar cycloaddition reaction/Cope elimination sequence []. Compound 35 showed notable solubility compared to 29 and displayed good tolerability in preclinical species. Due to its favorable properties, compound 35 was selected as a clinical candidate for phase I trials to assess its safety and tolerability in healthy human subjects, preceding proof-of-concept studies for mood disorder treatment.

Relevance: Although these compounds are structurally distinct from 5-(methoxyacetyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, with a [, , ]triazolo[4,5-c]pyridine core instead of a pyrazolo[4,3-c]pyridine core, they are relevant due to their shared focus on CNS activity and the presence of a trifluoromethyl group. The development and advancement of these compounds as potential therapeutics for mood disorders highlight the importance of exploring structurally related compounds and modifications to target specific biological pathways.

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: This compound, identified as JNJ 54166060, is a potent P2X7 antagonist discovered through the synthesis and structure-activity relationship studies of a series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives []. It exhibits potent antagonistic activity at the P2X7 receptor with an ED50 of 2.3 mg/kg in rats.

Properties

Product Name

2-Methoxy-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone

IUPAC Name

2-methoxy-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone

Molecular Formula

C16H16F3N3O2

Molecular Weight

339.31 g/mol

InChI

InChI=1S/C16H16F3N3O2/c1-24-9-14(23)22-7-6-13-12(8-22)15(21-20-13)10-2-4-11(5-3-10)16(17,18)19/h2-5H,6-9H2,1H3,(H,20,21)

InChI Key

IVMILCNPVCLFMF-UHFFFAOYSA-N

SMILES

COCC(=O)N1CCC2=C(C1)C(=NN2)C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

COCC(=O)N1CCC2=C(C1)C(=NN2)C3=CC=C(C=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.